molecular formula C17H26N6O3 B2414270 1-(2-methoxyethyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923437-10-9

1-(2-methoxyethyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2414270
CAS No.: 923437-10-9
M. Wt: 362.434
InChI Key: UAWATNZYMMQREV-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C17H26N6O3 and its molecular weight is 362.434. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Biological Effects

Syntheses and Biological Activities : Novel heterocycles including triazine derivatives have been synthesized and examined for their biological activities. For instance, derivatives have been tested for their antitumor activities and effects on vascular relaxation. One compound demonstrated activity against P388 leukemia, although no potent vascular relaxing effects were observed among the tested triazine derivatives (Ueda et al., 1987).

Synthesis and Chemical Properties

Molecular Rearrangement and Thermal Behavior : Studies on methoxy-triazines have revealed interesting thermal behavior and molecular rearrangement. For example, 2,4,6-Trimethoxy-1,3,5-triazine and its derivatives undergo O→N methyl rearrangement under certain conditions. This research has implications for understanding the chemical stability and reactivity of similar triazine compounds (Handelsman-Benory et al., 2000).

Fluorescent Ligands for Biological Receptors

Synthesis and Evaluation of Fluorescent Ligands : A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety were synthesized. These compounds displayed high to moderate receptor affinity and were evaluated for their ability to visualize receptors in cellular models. This research showcases the potential for developing novel fluorescent markers for biological research (Lacivita et al., 2009).

Properties

IUPAC Name

1-(2-methoxyethyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O3/c1-5-6-7-8-21-15(24)13-14(20(3)17(21)25)18-16-22(13)11-12(2)19-23(16)9-10-26-4/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWATNZYMMQREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CC(=NN3CCOC)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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